3-Bromo-4-isopropyl-1H-pyrazole

Catalog No.
S14441165
CAS No.
M.F
C6H9BrN2
M. Wt
189.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-isopropyl-1H-pyrazole

Product Name

3-Bromo-4-isopropyl-1H-pyrazole

IUPAC Name

5-bromo-4-propan-2-yl-1H-pyrazole

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

InChI

InChI=1S/C6H9BrN2/c1-4(2)5-3-8-9-6(5)7/h3-4H,1-2H3,(H,8,9)

InChI Key

UZVSQCYUZFOWGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NN=C1)Br

3-Bromo-4-isopropyl-1H-pyrazole is an organic compound belonging to the pyrazole class of heterocycles. Its molecular formula is C7H10BrN2C_7H_10BrN_2, and it has a molecular weight of approximately 201.07 g/mol. The compound features a bromine atom at the third position and an isopropyl group at the fourth position of the pyrazole ring, which contributes to its unique chemical properties and potential biological activities. The presence of these substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions. Common reagents include sodium azide and various amines, typically in polar solvents like dimethyl sulfoxide or acetonitrile.
  • Oxidation and Reduction: The compound can be oxidized to form pyrazole oxides or reduced to yield other pyrazole derivatives. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation, while reducing agents such as sodium borohydride are employed for reduction.
  • Cyclization Reactions: It can participate in cyclization reactions, leading to the formation of more complex heterocyclic structures, enhancing its utility in synthetic chemistry.

Research indicates that 3-Bromo-4-isopropyl-1H-pyrazole exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. It has been studied for its ability to inhibit specific enzymes, which may contribute to its effectiveness against certain pathogens and cancer cells. The mechanism of action typically involves binding to active sites of enzymes, thereby blocking their activity and modulating various biological pathways.

The synthesis of 3-Bromo-4-isopropyl-1H-pyrazole generally involves the cyclization of appropriate precursors. A common method includes:

  • Starting Material: The reaction begins with 3-bromo-1-propyl-1H-pyrazole.
  • Alkylation: This compound is treated with isopropyl bromide in the presence of a base such as potassium carbonate.
  • Solvent and Conditions: The reaction is typically conducted in dimethyl sulfoxide at elevated temperatures to facilitate cyclization and improve yield.

For industrial applications, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

3-Bromo-4-isopropyl-1H-pyrazole serves multiple purposes across various fields:

  • Chemistry: It acts as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is investigated for its potential biological activities, particularly in developing new antimicrobial and anticancer agents.
  • Medicine: It is utilized as a precursor in pharmaceutical research, targeting specific enzymes or receptors for drug development.
  • Industry: The compound finds applications in synthesizing agrochemicals and other industrially relevant chemicals.

Studies on the interaction of 3-Bromo-4-isopropyl-1H-pyrazole with biological targets have revealed its potential as an enzyme inhibitor. Its structural features, particularly the bromine atom and isopropyl group, enhance its binding affinity towards specific targets. Ongoing research aims to elucidate the precise molecular mechanisms through which this compound exerts its biological effects, contributing to its development as a therapeutic agent.

Several compounds share structural similarities with 3-Bromo-4-isopropyl-1H-pyrazole. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-Bromo-1H-pyrazoleC3H4BrN2C_3H_4BrN_2Lacks the isopropyl group; different reactivity
4-Isopropyl-1H-pyrazoleC5H8N2C_5H_8N_2Lacks the bromine atom; distinct chemical properties
3,5-Dibromo-1H-pyrazoleC3H4Br2N2C_3H_4Br_2N_2Contains an additional bromine atom; altered reactivity
3-Bromo-4-methyl-1H-pyrazoleC6H8BrN2C_6H_8BrN_2Methyl group instead of isopropyl; different applications

Uniqueness

The uniqueness of 3-Bromo-4-isopropyl-1H-pyrazole lies in its combination of both a bromine atom and an isopropyl group on the pyrazole ring, which significantly influences its reactivity and biological activity compared to similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

187.99491 g/mol

Monoisotopic Mass

187.99491 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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